molecular formula C36H37N3O13S B12367159 Fluorescein-PEG4-NHS ester

Fluorescein-PEG4-NHS ester

Cat. No.: B12367159
M. Wt: 751.8 g/mol
InChI Key: JEPUNNNGKJASKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fluorescein-PEG4-NHS ester is a colorimetric probe formed by the reaction of adipic acid dihydrazide and fluorescein isothiocyanate . This compound is widely used in scientific research due to its fluorescent properties, which make it an excellent tool for labeling and detecting biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fluorescein-PEG4-NHS ester involves the reaction between adipic acid dihydrazide and fluorescein isothiocyanate . The reaction typically occurs under mild conditions, often in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), and at room temperature .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Fluorescein-PEG4-NHS ester primarily undergoes nucleophilic substitution reactions. The NHS ester group reacts with primary amines to form stable amide bonds .

Common Reagents and Conditions:

Major Products: The major product of the reaction between this compound and a primary amine is a fluorescein-labeled amide .

Mechanism of Action

Properties

Molecular Formula

C36H37N3O13S

Molecular Weight

751.8 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C36H37N3O13S/c40-23-2-5-27-29(20-23)50-30-21-24(41)3-6-28(30)36(27)26-4-1-22(19-25(26)34(45)51-36)38-35(53)37-10-12-47-14-16-49-18-17-48-15-13-46-11-9-33(44)52-39-31(42)7-8-32(39)43/h1-6,19-21,40-41H,7-18H2,(H2,37,38,53)

InChI Key

JEPUNNNGKJASKR-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCNC(=S)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O

Origin of Product

United States

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